(5-ethyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanamine
Overview
Description
(5-ethyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanamine is a useful research compound. Its molecular formula is C11H14N4 and its molecular weight is 202.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The synthesis and chemical properties of compounds related to (5-ethyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanamine have been explored in various studies. One such compound, synthesized through a 1,3-dipolar cycloaddition reaction, exhibited high yield and its structure was confirmed using NMR spectroscopy, Elemental Analysis, and MS data, demonstrating the compound's potential in chemical synthesis and material science applications (Aouine, El Hallaoui, & Alami, 2014). Additionally, π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives were analyzed using Hirshfeld surface analysis and DFT calculations, highlighting their significance in the design of new materials and pharmaceuticals (Muhammad Naeem Ahmed et al., 2020).
Pharmacological Applications
The triazole derivatives have shown promise in pharmacological research, with some compounds exhibiting potent antimicrobial activities against pathogenic strains, comparable to first-line drugs. This underscores the potential of triazole derivatives in developing new antibacterial and antifungal agents (K D Thomas, Airody Vasudeva Adhikari, & N Suchetha Shetty, 2010). Furthermore, the synthesis of novel triazole derivatives as anti-nociceptive and anti-inflammatory agents has been reported, with several compounds demonstrating significant activity in pre-clinical tests. These findings suggest the potential therapeutic benefits of triazole derivatives in treating pain and inflammation (A. Rajasekaran & K. Rajagopal, 2009).
Material Science and Surface Chemistry
In material science and surface chemistry, unsymmetrical PEG-substituted tris(triazolyl)amines were investigated as bi-functional surfactants for copper-catalyzed aerobic oxidation of alcohols in water. These findings highlight the application of triazole derivatives in catalysis and environmental chemistry, presenting an innovative approach to sustainable chemical processes (Vasut Nakarajouyphon et al., 2022).
Mechanism of Action
Target of Action
Triazoles and amines can interact with a variety of biological targets. For instance, some triazoles have been found to inhibit the enzyme carbonic anhydrase-II . (5-ethyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanamine
Mode of Action
The mode of action of This compound
Triazoles often act by binding to their target enzymes or receptors, thereby modulating their activity .
Biochemical Analysis
Biochemical Properties
(5-ethyl-1-phenyl-1H-1,2,3-triazol-4-yl)methanamine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, thereby affecting metabolic pathways. For instance, it can bind to the active site of enzymes, leading to enzyme inhibition or activation . This compound also interacts with proteins involved in cell signaling pathways, influencing cellular responses and functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By modulating these processes, the compound can alter cell function, leading to changes in cell proliferation, differentiation, and apoptosis . Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can bind to specific receptors or enzymes, leading to changes in their activity. For example, the compound may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalytic activity . This inhibition can result in altered metabolic flux and changes in metabolite levels. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome. Exceeding this threshold can result in toxicity, affecting organ function and overall health.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux by modulating enzyme activity, leading to changes in metabolite levels . The compound’s interaction with metabolic enzymes can result in altered metabolic pathways, affecting the overall metabolic balance within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation within specific cellular compartments . The compound’s distribution can affect its activity and function, as it may be concentrated in areas where it exerts its effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy in biochemical reactions.
Properties
IUPAC Name |
(5-ethyl-1-phenyltriazol-4-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-2-11-10(8-12)13-14-15(11)9-6-4-3-5-7-9/h3-7H,2,8,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRCRJLOOVZOGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1C2=CC=CC=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.